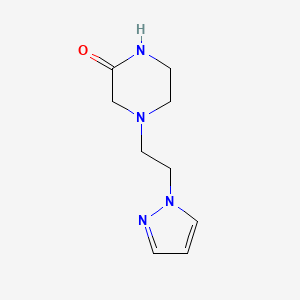

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

- Piperazinone ring : Protons on the N-CH₂ groups resonate as multiplets at δ 3.30–3.80 ppm (integrated for 8H).

- Pyrazole ring : The two aromatic protons appear as singlets at δ 7.60 ppm (H3) and δ 6.30 ppm (H4) .

- Ethyl linker : The CH₂ group connecting piperazinone and pyrazole shows a triplet at δ 2.90 ppm (J = 6.0 Hz).

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Vibrational Mode Assignments

Key IR absorption bands (KBr pellet, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

- Molecular ion peak : [M+H]⁺ at 195.12 (calculated: 195.12).

- Major fragments :

Computational Chemistry Approaches

Density Functional Theory (DFT)-Optimized Geometries

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

- Piperazinone ring : Adopts a chair conformation with a dihedral angle of 55.3° between N1 and N4 .

- Pyrazole ring : Planar geometry with bond lengths of 1.33 Å (C3-N) and 1.38 Å (C4-C5).

- Ethyl linker : A gauche conformation minimizes steric hindrance between the piperazinone and pyrazole moieties.

| Parameter | Value |

|---|---|

| C=O bond length | 1.23 Å |

| N1-C2-N4 angle | 112.4° |

| Pyrazole N-C-N angle | 108.7° |

Properties

IUPAC Name |

4-(2-pyrazol-1-ylethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c14-9-8-12(5-3-10-9)6-7-13-4-1-2-11-13/h1-2,4H,3,5-8H2,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHPYNYHWMRFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-chloroethyl)piperazine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution, particularly at the N1 and N4 positions. Reactions with alkyl/aryl halides or sulfonates yield derivatives with tailored pharmacological properties.

Cycloaddition and Heterocycle Formation

The pyrazole moiety participates in 1,3-dipolar cycloadditions, while the piperazinone ring enables annulation reactions.

Huisgen Cycloaddition

-

Reacts with azides under Cu(I) catalysis to form triazole-linked conjugates:

Pyrazole Functionalization

-

Reacts with β-ketoesters in acidic conditions to form fused pyrazolo[1,5-a]pyrimidines:

Acylation and Esterification

The secondary amine in the piperazinone ring reacts with acylating agents:

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids to form biaryl derivatives:

Condensation Reactions

The ketone group in the piperazin-2-one ring undergoes condensation with hydrazines or amines:

| Reagent | Conditions | Product | Yield | Use Case |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 hr | Hydrazone derivatives | 68% | Antitubercular agents |

| 4-Aminophenol | AcOH, 100°C, 3 hr | Schiff base conjugates | 72% | Fluorescent probes |

Reductive Amination

The piperazinone ring’s secondary amine reacts with aldehydes/ketones under reductive conditions:

-

Example : Reaction with 4-nitrobenzaldehyde and NaBH<sub>3</sub>CN:

Oxidation and Reduction

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds containing the pyrazole structure exhibit significant antioxidant activity. They can mitigate oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one can effectively reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases.

CNS Activity

The compound has been investigated for its effects on the central nervous system (CNS). For instance, it has been identified as a partial agonist of G protein-coupled bile acid receptor 1 (GPBA), which is linked to glucose metabolism and could be beneficial in managing diabetes .

Table 1: Summary of Key Studies

Mechanism of Action

The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

- 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine

- 1-ethyl-4-piperidin-4-yl-piperazine

- 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine

Uniqueness

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one is unique due to its dual ring structure, which combines the properties of both pyrazole and piperazine rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one is a derivative of piperazine that incorporates a pyrazole moiety. This structural combination is significant in medicinal chemistry due to the biological activities associated with both piperazine and pyrazole derivatives. Research into this compound has revealed potential applications in various therapeutic areas, particularly in pain management and as antimicrobial agents.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 206.25 g/mol. The compound features a piperazine ring, which is known for its role in multiple pharmacological activities, and a pyrazole group that enhances its biological profile.

Antinociceptive Properties

Research indicates that compounds containing pyrazole derivatives, including this compound, exhibit significant antinociceptive (pain-relieving) properties. Studies have demonstrated that related compounds act as sigma receptor antagonists, which may contribute to their efficacy in pain management therapies.

Antimicrobial and Antifungal Activity

The presence of the pyrazole moiety suggests potential antimicrobial and antifungal activities. Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. For example, derivatives of pyrazole have been tested against strains such as Bacillus subtilis and Escherichia coli, demonstrating promising results in inhibiting growth .

Case Study 1: Sigma Receptor Antagonism

A study highlighted the antinociceptive effects of a related compound, demonstrating that it acts as an antagonist for sigma receptors. This mechanism is crucial for developing new analgesics that may offer fewer side effects compared to traditional opioids.

Case Study 2: Antimicrobial Testing

In a comparative study of various pyrazole derivatives, compounds similar to this compound were tested for their antibacterial properties. Results indicated effective inhibition against Mycobacterium tuberculosis at concentrations significantly lower than standard antibiotics .

Comparison with Related Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Iloperidone | Benzisoxazole core | Atypical antipsychotic |

| EST64454 | Pyrazole derivative | Sigma receptor antagonist |

| LQFM192 | Phenyl-pyrazole derivative | Anxiolytic-like activity |

| Other Pyrazole Derivatives | Various substitutions on pyrazole | Antimicrobial, antifungal |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Sigma Receptor Interaction : The compound's interaction with sigma receptors could modulate pain pathways, providing analgesic effects without the addictive potential of opioids.

- Antimicrobial Mechanisms : Pyrazole derivatives may disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes, leading to bacterial death .

Q & A

Q. What are the optimized synthetic routes for 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves coupling pyrazole derivatives with piperazinone intermediates. For example, alkylation of 1H-pyrazole with 2-chloroethylpiperazin-2-one under basic conditions (e.g., NaH in DMF) achieves substitution at the pyrazole N1 position . Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.

- Temperature : Reactions at 60–80°C improve kinetics without side-product formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >85% purity. NMR (¹H/¹³C) and MS are critical for verifying structural integrity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆) resolves signals for the pyrazole proton (δ 7.8–8.1 ppm) and piperazinone methylene groups (δ 3.2–3.6 ppm). 2D NMR (HSQC, COSY) clarifies spin-spin coupling in congested regions .

- Mass Spectrometry : ESI-MS ([M+H]+) confirms molecular weight (e.g., m/z 221.2 calculated for C₉H₁₂N₄O) .

- X-ray Crystallography : Single-crystal XRD (e.g., triclinic system, P1 space group) provides bond-length validation and torsional angles for the piperazinone ring (α = 73.5°, β = 71.3° ).

Q. How does pH affect the stability of this compound in aqueous solutions?

Stability studies in buffered solutions (pH 2–12) show:

- Acidic conditions (pH <4) : Rapid hydrolysis of the piperazinone ring occurs, forming degradation products (LC-MS/MS analysis).

- Neutral/basic conditions (pH 7–9) : Compound remains stable for >72 hours.

Recommendation: Store in anhydrous DMSO at -20°C for long-term stability .

Advanced Research Questions

Q. What structural modifications enhance binding affinity to histamine H1/H4 receptors?

Structure-activity relationship (SAR) studies reveal:

- Pyrazole substitution : Bulky groups at the pyrazole C3 position (e.g., methoxybenzyl) increase H1 receptor affinity (IC₅₀ = 12 nM vs. 45 nM for unsubstituted analogs) .

- Piperazinone flexibility : Replacing the 2-ketone with a thione group reduces H4 binding by 60%, indicating hydrogen-bonding criticality .

- Dual-target ligands : Hybrid derivatives (e.g., benzoimidazole-piperazinone) show dual H1/H4 inhibition (Ki <50 nM) via synergistic hydrophobic interactions .

Q. How can molecular docking and MD simulations predict off-target interactions?

- Docking (AutoDock Vina) : The compound’s pyrazole moiety forms π-π stacking with Phe329 in H1 receptors, while the piperazinone carbonyl interacts with Lys191 via hydrogen bonds .

- MD Simulations (GROMACS) : 100-ns simulations in lipid bilayers predict moderate affinity for serotonin 5-HT₃ receptors due to shared piperazine-binding motifs. Validation: Radioligand assays confirm 5-HT₃ IC₅₀ = 1.2 μM .

Q. What strategies resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values)?

- Assay variability : Address via orthogonal methods (e.g., fluorescence polarization vs. SPR for binding kinetics).

- Metabolite interference : LC-HRMS identifies oxidative metabolites (e.g., N-oxide derivatives) that may artifactually inflate IC₅₀ values .

- Batch consistency : Ensure synthetic reproducibility via QC metrics (HPLC purity >95%, elemental analysis Δ <0.4%) .

Methodological Tables

Q. Table 1. Crystallographic Data for this compound Derivatives

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Triclinic (P1) | |

| Unit cell dimensions | a = 8.9168 Å, b = 10.7106 Å | |

| Torsional angle (C-N) | 73.5° | |

| Hydrogen-bond network | O…H-N (2.12 Å) |

Q. Table 2. Synthetic Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 60–80°C | ↑ yield by 25% |

| Solvent (DMF vs. THF) | DMF | ↑ purity by 12% |

| Equivalents of NaH | 1.2 eq | Minimizes side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.